molecular formula C11H15ClFNO B1383287 [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride CAS No. 1798730-81-0

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride

Cat. No.: B1383287
CAS No.: 1798730-81-0
M. Wt: 231.69 g/mol
InChI Key: FLUBGWDYCYYRNI-UHFFFAOYSA-N
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Description

This compound features a cyclopropane ring substituted with a 4-fluorophenyl group at position 2 and an aminomethyl group at position 1. A hydroxymethyl (-CH2OH) group is attached to the cyclopropane, and the structure is stabilized as a hydrochloride salt. Its molecular formula is C12H16ClFNO, with a molecular weight of 259.71 g/mol. The cyclopropane ring confers structural rigidity, while the 4-fluorophenyl group introduces electron-withdrawing effects.

Properties

IUPAC Name

[1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14;/h1-4,10,14H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUBGWDYCYYRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride is a novel compound with a cyclopropyl structure, characterized by the presence of an amine group, a fluorophenyl moiety, and a hydroxymethyl group. This unique structural configuration suggests potential biological activities that warrant further investigation. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical applications.

  • Molecular Formula : C11H14ClFNO
  • Molecular Weight : 195.23 g/mol
  • CAS Number : 1269528-80-4

Antidepressant Effects

Compounds structurally related to this compound have demonstrated antidepressant-like effects in preclinical models. For instance, analogs such as 1-(Aminomethyl)-2-(phenyl)cyclopropanol have been reported to enhance serotonergic and noradrenergic neurotransmission.

Anticancer Properties

Research indicates that derivatives of this compound might possess anticancer properties. For example, related compounds like 1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanol have shown potential in inhibiting tumor growth in various cancer cell lines. The presence of the fluorine atom in the phenyl group is believed to enhance the compound's interaction with target proteins involved in cancer progression.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(Aminomethyl)-2-(phenyl)cyclopropanolSimilar cyclopropyl structureAntidepressant effects
1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanolDifferent fluorinated aromatic groupPotential anticancer properties
1-(Aminomethyl)-3-(4-fluorophenyl)cyclobutanolCyclobutane instead of cyclopropaneVarying receptor interaction profiles

In Vitro and In Vivo Studies

In vitro assays are crucial for evaluating the biological activities of this compound against relevant cellular models. Preliminary studies suggest that this compound may interact with key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Study on Antidepressant Activity : Preclinical studies using rodent models demonstrated that administration of structurally similar compounds resulted in significant reductions in depressive-like behaviors.
  • Anticancer Efficacy : In vitro studies conducted on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, leading to increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name (CAS No.) Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Reference
[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride C12H16ClFNO 4-fluorophenyl, aminomethyl, hydroxymethyl Amine, hydroxyl, cyclopropane, HCl 259.71 Target Compound
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (1803588-71-7) C10H15ClFN 4-fluorophenyl, branched methyl amine Amine, HCl 203.69
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride (1209685-75-5) C11H12ClF3NO Trifluoromethoxyphenyl, methanamine Amine, cyclopropane, HCl 277.67
1-(4-Methoxyphenyl)-cyclopropylamine hydrochloride (72934-40-8) C10H13ClNO 4-methoxyphenyl, cyclopropylamine Amine, methoxy, HCl 201.67
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (1565825-89-9) C10H12ClFNO 4-fluorophenyl, cyclopropane, methanamine Amine, cyclopropane, HCl 216.66
3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride (2230802-64-7) C8H10ClN3O3 Oxazole, carboxylic acid, cyclopropane Amine, carboxylic acid, HCl 231.64

Key Observations

Cyclopropane Ring: Present in the target compound, , and 12.

4-Fluorophenyl Group : Shared with , and 11. Fluorine’s electron-withdrawing nature may modulate electronic properties and metabolic stability. However, replaces fluorine with a bulkier trifluoromethoxy group, which increases lipophilicity and steric hindrance .

Hydroxymethyl Group : Unique to the target compound. This group introduces hydrogen-bonding capacity and polarity, distinguishing it from amine-only analogs (e.g., ) .

Salt Form : All compounds are hydrochloride salts, enhancing solubility in polar solvents.

Physicochemical Properties

  • Polarity : The target compound’s hydroxymethyl group increases hydrophilicity compared to (logP ~1.5 estimated) and (logP ~2.8 due to trifluoromethoxy) .
  • Molecular Weight : The target (259.71 g/mol) is heavier than simpler amines (e.g., at 203.69 g/mol) due to the hydroxymethyl and cyclopropane groups.
  • Acid-Base Behavior : The hydroxymethyl group (pKa ~15–16) is less acidic than carboxylic acids (, pKa ~4–5) but more polar than methoxy (, pKa ~9–10) .

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